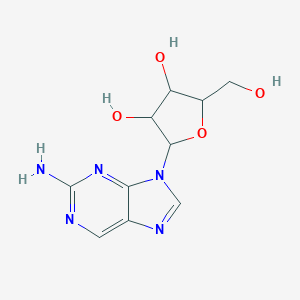

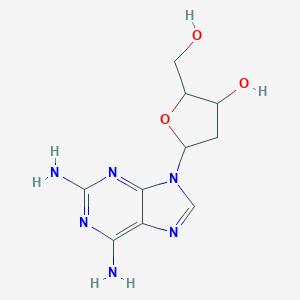

2-Amino-2'-deoxyadenosine

描述

Synthesis Analysis

The synthesis of 2-Amino-2'-deoxyadenosine and its derivatives involves several chemical strategies, including the use of protected derivatives and specific coupling reactions. For instance, a practical and efficient synthesis of 2′-aminoacylamino-2′-deoxyadenosine derivatives has been reported, highlighting the use of EDCI/HOBt-mediated coupling to afford analytically pure derivatives without the need for preparative HPLC purification (O'Mahony et al., 2007). Additionally, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives for fluorescent DNA probes has been demonstrated, showcasing the versatility of 2-Amino-2'-deoxyadenosine in molecular labeling and detection (Sarfati & Namane, 1990).

Molecular Structure Analysis

The solution conformation of 2'-amino-2'-deoxyadenosine has been thoroughly studied, revealing preferences for certain conformations in aqueous and ammonia solutions. These studies offer insights into the orientation of the base relative to the ribose and the impact of the amino group on the molecule's conformation (Plach et al., 1977).

Chemical Reactions and Properties

2-Amino-2'-deoxyadenosine's reactivity and interaction with other molecules have been explored in various contexts. For example, its base-pairing selectivity and stacking properties in oligonucleotides have been examined, demonstrating its strong base pair with guanine and its influence on the thermal stability of duplexes (Sugiyama et al., 2000).

Physical Properties Analysis

The physical characterization of oligodeoxynucleotides containing 2-amino-2'-deoxyadenosine, including melting studies and CD conformational analysis, provides valuable information on the duplex stability and the effects of the 2-amino group on DNA conformation and stability (Gaffney et al., 1984).

Chemical Properties Analysis

The chemical properties of 2-Amino-2'-deoxyadenosine, such as its reactivity and role in forming adducts with other compounds, have been the subject of research. Studies on the reaction between 2'-deoxyadenosine and 4-oxo-2-nonenal, for example, have identified major products and adducts, shedding light on the nucleoside's susceptibility to modifications and its potential biological implications (Lee et al., 2000).

科学研究应用

Summary of the Application

2-Amino-2’-deoxyadenosine (also known as diaminopurine or Z) is used to completely replace adenine in the genomes of certain phages, such as cyanophage S-2L . This substitution alters Watson-Crick base pairing, changing the physical, chemical, and mechanical properties of double-stranded DNA .

Methods of Application

The biosynthesis of the Z genome involves a multienzyme system . The Z genome has been identified in dozens of globally widespread phages .

Results or Outcomes

The Z genome provides phages with evolutionary advantages for evading the attack of host restriction enzymes . The characterization of its biosynthetic pathway enables dZ-DNA production on a large scale for a diverse range of applications .

2. RNA Solid-Phase Synthesis

Summary of the Application

2-Amino-2’-deoxyadenosine is used as a building block for automated RNA solid-phase synthesis . The resulting 2’-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

Methods of Application

A robust synthetic route to a 2’-amino-2’-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis has been developed .

Results or Outcomes

The 2’-amino-2’-deoxyadenosine building block has been implemented in a comparative study on self-cleaving pistol ribozymes to shed light on structural versus catalytic roles of active-site 2’-OH groups in the reaction mechanism .

3. N-trifluoroacetylated 2′-amino-2′-deoxyadenosine Phosphoramidite for RNA Solid-Phase Synthesis

Summary of the Application

2-Amino-2’-deoxyadenosine is used as a building block for automated RNA solid-phase synthesis . The resulting 2’-amino-modified RNA finds applications in the evaluation of hydrogen-bond networks in folded RNA, such as riboswitches or ribozymes .

Methods of Application

A robust synthetic route to a 2’-amino-2’-deoxyadenosine phosphoramidite building block for automated RNA solid-phase synthesis has been developed .

Results or Outcomes

The 2’-amino-2’-deoxyadenosine building block has been implemented in a comparative study on self-cleaving pistol ribozymes to shed light on structural versus catalytic roles of active-site 2’-OH groups in the reaction mechanism .

4. Pentostatin Biosynthesis Pathway

Summary of the Application

2-Amino-2’-deoxyadenosine is involved in the biosynthesis pathway of Pentostatin (PNT), a nucleoside antibiotic with a 1,3-diazo ring structure . PNT possesses a wide spectrum of biological and pharmacological properties, such as antibacterial, antitrypanosomal, anticancer, antiviral, herbicidal, insecticidal, and immunomodulatory effects .

Methods of Application

The biosynthesis pathway of PNT in actinomycetes and fungi hosts have been revealed . 2′-keto adenosine is catalyzed by AdeF (aminotransferase) to accomplish the biosynthesis of the 2′-amino-2′-deoxyadenosine .

Results or Outcomes

The large-scale production of PNT by systematic metabolic engineering will become an inevitable trend . This will lay the foundation for commercial transformation and industrial technology of PNT based on systematic metabolic engineering .

安全和危害

未来方向

属性

IUPAC Name |

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHIMIFXOBLFF-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2'-deoxyadenosine | |

CAS RN |

4546-70-7 | |

| Record name | 2-Amino-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopurinedeoxyriboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZPH2F1JHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

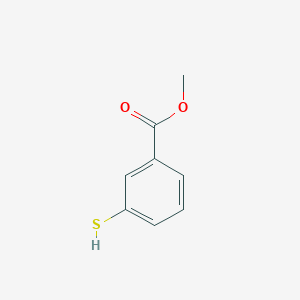

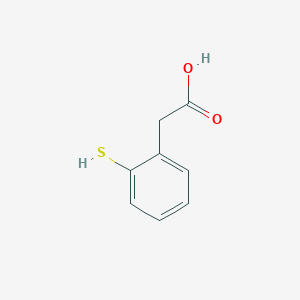

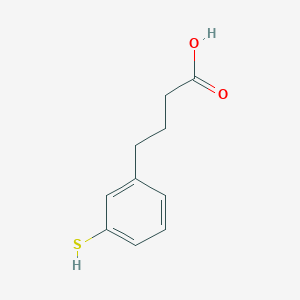

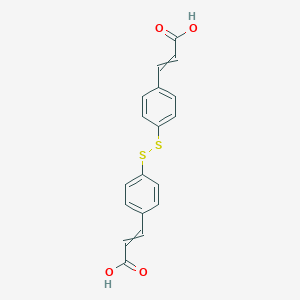

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

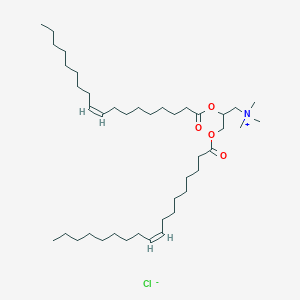

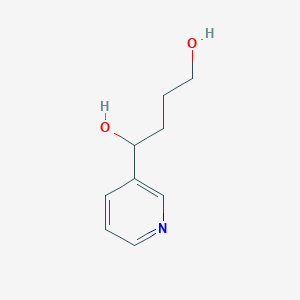

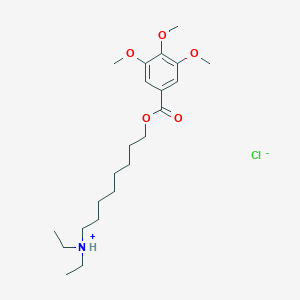

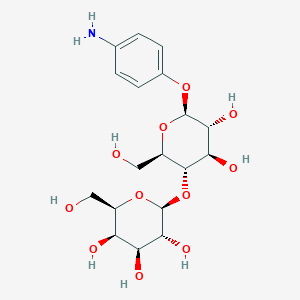

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。